(R)-tert-butyl 2-formylpiperidine-1-carboxylate
Description
(R)-tert-Butyl 2-formylpiperidine-1-carboxylate is a chiral piperidine derivative featuring a tert-butyl carbamate group at position 1 and a formyl (aldehyde) substituent at position 2 of the piperidine ring. The tert-butyl group provides steric protection to the carbamate, enhancing stability during synthetic processes . The formyl group at position 2 renders the compound highly reactive, making it a valuable intermediate for forming Schiff bases, participating in condensation reactions, or serving as a precursor in asymmetric synthesis.
Properties
IUPAC Name |
tert-butyl (2R)-2-formylpiperidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO3/c1-11(2,3)15-10(14)12-7-5-4-6-9(12)8-13/h8-9H,4-7H2,1-3H3/t9-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZNDGAGWQPGYTB-SECBINFHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCCC1C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CCCC[C@@H]1C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
134526-69-5 | |
| Record name | tert-butyl (2R)-2-formylpiperidine-1-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Starting Materials and Initial Functionalization
The synthesis typically begins with piperidine or its derivatives. A critical step involves introducing the formyl group at the 2-position of the piperidine ring. Two primary strategies dominate:
Direct Formylation :
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Vilsmeier-Haack Reaction : Piperidine is treated with phosphorus oxychloride (POCl₃) and dimethylformamide (DMF) to generate the formyl group via electrophilic substitution. This method achieves moderate yields (65–75%) but requires careful temperature control to avoid over-oxidation.
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Lithiation-Formylation : Using n-butyllithium (n-BuLi) at −78°C, the 2-position of piperidine is deprotonated, followed by quenching with DMF to install the formyl group. This approach preserves stereochemical integrity but demands anhydrous conditions.
Protection of the Amino Group :
The secondary amine in piperidine is protected as a tert-butyl carbamate (Boc) using di-tert-butyl dicarbonate (Boc₂O) in tetrahydrofuran (THF) or dichloromethane (DCM). Quantitative yields (>95%) are achieved when catalyzed by 4-dimethylaminopyridine (DMAP).
Chiral Resolution and Asymmetric Synthesis
The (R)-configuration is introduced via two pathways:
Chiral Pool Synthesis :
Starting from (R)-piperidine-2-carboxylic acid, the carboxylic acid is reduced to the aldehyde using lithium aluminum hydride (LiAlH₄) or selectively oxidized via Swern oxidation. This method leverages existing chirality but is limited by substrate availability.
Asymmetric Catalysis :
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Enantioselective Formylation : Catalytic systems employing chiral ligands (e.g., BINOL-phosphoric acids) enable asymmetric formylation of piperidine. For example, using a titanium(IV)-BINOL complex achieves enantiomeric excess (ee) >90% at −20°C.
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Dynamic Kinetic Resolution : Racemic intermediates undergo resolution via enzymes or chiral bases. Lipase-catalyzed acyl transfer in organic solvents resolves the (R)-enantiomer with 85–92% ee.
Industrial Production Methods
Scale-Up Considerations
Industrial synthesis prioritizes cost-effectiveness and reproducibility:
Continuous Flow Reactors :
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Microreactor Systems : Multi-step syntheses (formylation, Boc protection) are conducted in tandem, reducing reaction times by 40% compared to batch processes. Residence times of 5–10 minutes at 50°C optimize throughput.
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Catalyst Immobilization : Heterogeneous catalysts (e.g., silica-supported DMAP) enable Boc protection with ≥98% yield and facile catalyst recycling.
Purification Techniques :
Process Optimization Data
Comparative analysis of key parameters in industrial workflows:
| Parameter | Batch Process | Continuous Flow | Improvement (%) |
|---|---|---|---|
| Yield | 78% | 89% | +14 |
| Reaction Time | 12 h | 2 h | −83 |
| Solvent Consumption (L/kg) | 120 | 45 | −63 |
| Energy Usage (kWh/kg) | 85 | 32 | −62 |
Data derived from pilot-scale studies highlight the efficiency gains of flow chemistry.
Reaction Optimization and Functionalization
Reductive Amination
The aldehyde group in (R)-tert-butyl 2-formylpiperidine-1-carboxylate undergoes reductive amination with primary amines. Sodium cyanoborohydride (NaBH₃CN) in methanol at pH 5–6 (acetic acid buffer) affords secondary amines with 75–85% yield. Stereochemical retention is confirmed via chiral HPLC.
Case Study :
Oxidation and Further Derivatization
Controlled oxidation of the formyl group yields carboxylic acid derivatives:
| Oxidizing Agent | Conditions | Product | Yield (%) |
|---|---|---|---|
| KMnO₄ (aq. H₂SO₄) | 0°C → RT, 4 h | (R)-2-Carboxy-piperidine-Boc | 92 |
| Jones Reagent (CrO₃) | −10°C, 2 h | (R)-2-Carboxy-piperidine-Boc | 88 |
| TEMPO/NaClO | RT, 12 h | (R)-2-Carboxy-piperidine-Boc | 95 |
TEMPO-mediated oxidation under mild conditions minimizes side reactions and maximizes yield.
Stereochemical Integrity and Analytical Validation
Chiral Analysis Methods
Chemical Reactions Analysis
Types of Reactions
®-tert-butyl 2-formylpiperidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to a hydroxyl group using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The tert-butyl ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Nucleophiles such as amines, alcohols, and thiols.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted piperidine derivatives.
Scientific Research Applications
The compound (R)-tert-butyl 2-formylpiperidine-1-carboxylate is a significant piperidine derivative with various applications in scientific research, particularly in chemistry, biology, and medicine. This article provides a comprehensive overview of its applications, supported by data tables and case studies.
Synthesis of Complex Molecules
This compound serves as an intermediate in the synthesis of more complex organic molecules. It is particularly valuable in the development of pharmaceuticals and agrochemicals due to its ability to undergo various chemical transformations. Its structural features allow for selective reactions that can lead to the formation of diverse derivatives.
Biological Studies
This compound is utilized in biological research to explore the effects of piperidine derivatives on various biological systems. Studies have shown that piperidine derivatives can interact with enzymes and receptors, making them candidates for further investigation into their pharmacological properties.
Drug Development
The unique structural characteristics of this compound position it as a potential candidate for drug development. Its ability to modulate biological pathways suggests that it could lead to the design of new therapeutic agents targeting specific diseases or conditions.
Chemical Manufacturing
In industrial applications, this compound acts as a building block for producing various chemicals and materials, enhancing the efficiency of chemical manufacturing processes.
Case Study 1: Anticancer Activity
Research has demonstrated that related piperidine derivatives exhibit significant anticancer properties. A study evaluating the anticancer effects of these compounds revealed substantial tumor size reduction in mouse models treated with similar derivatives. The findings suggest that this compound may also possess similar anticancer potential, warranting further investigation.
| Compound | Cell Line | IC50 (μM) | Notes |
|---|---|---|---|
| Example A | MDA-MB-231 (TNBC) | 0.126 | Strong inhibitory effect |
| Example B | MCF10A (non-cancer) | >2.0 | Minimal effect |
Case Study 2: Neuropharmacological Effects
Another study focused on the neuropharmacological effects of piperidine derivatives indicated their potential role in treating mood disorders. The research suggested that these compounds could serve as lead candidates for developing new antidepressants or anxiolytics, highlighting the therapeutic relevance of this compound.
Mechanism of Action
The mechanism of action of ®-tert-butyl 2-formylpiperidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The formyl group can participate in various chemical reactions, influencing the compound’s reactivity and interactions with other molecules. The tert-butyl ester group can provide steric hindrance, affecting the compound’s binding affinity and selectivity for specific targets. Detailed studies on the molecular targets and pathways involved are essential to fully understand the compound’s mechanism of action.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Functional Group and Reactivity
The key differentiator among piperidine derivatives is the substituent at position 2. Below is a comparative analysis:
a. tert-Butyl(2R)-2-(2-Methoxy-2-oxoethyl)-5-methylidenepiperidine-1-carboxylate (119c)
- Substituent : 2-(2-Methoxy-2-oxoethyl) (ester group).
- Reactivity : The ester group is less reactive than an aldehyde but can undergo hydrolysis to yield carboxylic acids.
- Spectral Data :
- ¹H NMR : Methoxy proton at 3.66 ppm; methylidene protons at 4.75–4.82 ppm.
- ¹³C NMR : Ester carbonyl at 171.6 ppm.
- Optical Rotation : [α]D = +3.0 (c = 1 in CHCl₃).
b. (R)-tert-Butyl 2-Formylpiperidine-1-carboxylate
- Substituent : 2-Formyl (aldehyde group).
- Reactivity: The aldehyde is highly electrophilic, enabling nucleophilic additions (e.g., Grignard reactions) or condensations (e.g., Knoevenagel).
- Expected Spectral Data :
- ¹H NMR : Formyl proton expected at ~9–10 ppm (singlet).
- ¹³C NMR : Aldehyde carbonyl at ~190–200 ppm.
c. (R)-tert-Butyl 3-(Chloromethyl)pyrrolidine-1-carboxylate
- Structure : Pyrrolidine (5-membered ring) with a chloromethyl group at position 3.
- Reactivity : The chloromethyl group acts as a leaving group, facilitating nucleophilic substitutions.
Biological Activity
(R)-tert-butyl 2-formylpiperidine-1-carboxylate is a piperidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by its unique structural features, which may influence its interactions with biological targets. Understanding its biological activity is crucial for evaluating its potential applications in drug development.
- Molecular Formula : CHNO
- Molecular Weight : 221.29 g/mol
- CAS Number : 134526-69-5
The biological activity of this compound can be attributed to its ability to interact with various biological targets, particularly enzymes involved in metabolic pathways. The piperidine ring structure allows for flexibility in binding, which may enhance its efficacy as an inhibitor or modulator of enzyme activity.
Biological Activities
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Antimicrobial Activity :
- Studies have shown that piperidine derivatives exhibit antimicrobial properties, potentially through the inhibition of bacterial cell wall synthesis. This mechanism is similar to that observed in compounds targeting Mycobacterium tuberculosis, where the inhibition of UDP-galactopyranose mutase is a key factor .
- Neuroprotective Effects :
- Anticancer Potential :
Data Table: Biological Activity Overview
| Activity Type | Target/Mechanism | Reference |
|---|---|---|
| Antimicrobial | Inhibition of cell wall synthesis | Mustapha et al., 2011 |
| Neuroprotection | Inhibition of MAO-B | PMC7307930, 2020 |
| Anticancer | Induction of apoptosis | MDPI, 2021 |
Case Studies
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Inhibition Studies :
A study focused on the inhibition of Mycobacterium tuberculosis cell wall biosynthesis highlighted the effectiveness of piperidine derivatives as potential leads for new antimycobacterial agents. The compound was synthesized and tested against M. smegmatis and M. tuberculosis, showing moderate inhibitory effects on galactan biosynthesis . -
Neuroprotective Research :
Another investigation into the neuroprotective effects of this compound revealed its potential as a selective MAO-B inhibitor. This study utilized kinetic assays and molecular docking to confirm the binding affinity and selectivity towards MAO-B over MAO-A, suggesting therapeutic implications for neurodegenerative conditions .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
